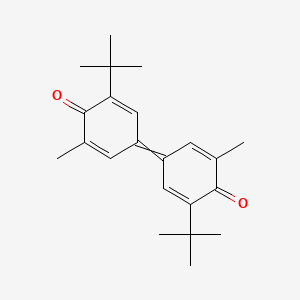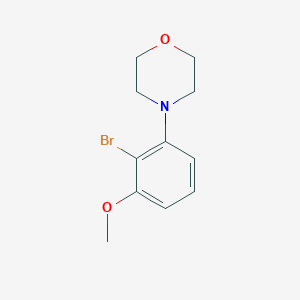![molecular formula C10H11N3O2S B13867766 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which combines a thieno ring with a pyridine ring, contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or ethylene glycol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can react with ortho-formylbenzoic acid to form angular isoindole derivatives.
Common Reagents and Conditions:
Oxidation: Hypochlorite in different solvents.
Substitution: Ortho-formylbenzoic acid in the presence of para-toluenesulfonic acid as a catalyst.
Major Products:
Oxidation: Various regio- and stereoisomers depending on the reaction conditions.
Substitution: Angular isoindole-6,12-dione derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK8, a cyclin-dependent kinase involved in various cellular processes . This inhibition can lead to significant biological effects, such as promoting bone formation when co-administered with other agents like alendronate or parathyroid hormone .
Comparaison Avec Des Composés Similaires
3-Aminothieno[2,3-b]pyridine-2-carboxamide: A closely related compound with similar biological activities.
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide: Another derivative with distinct chemical properties.
Uniqueness: 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide stands out due to its ethoxy group at the 4-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and bioavailability, making it a more attractive candidate for various applications .
Propriétés
Formule moléculaire |
C10H11N3O2S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
3-amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-5-3-4-13-10-6(5)7(11)8(16-10)9(12)14/h3-4H,2,11H2,1H3,(H2,12,14) |
Clé InChI |
VNVATLHJMLMMAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)


